2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile
Description
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c12-4-3-10-6-9-5-8(7-13)1-2-11(9)14-10/h1-2,5-6H,3-4,12H2 |
InChI Key |
POOLONIOECTZGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(O2)CCN |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Ring Synthesis
The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors. For example:
- Halogenation of phenol derivatives (e.g., 5-cyano-2-methoxyphenol) with reagents like thionyl chloride or toluenesulfonyl chloride generates intermediates amenable to cyclization.
- Cyclization is achieved under acidic conditions (e.g., HCl in ethanol) or via thermal activation, yielding the benzofuran core with a nitrile group at position 5.
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl moiety is introduced through alkylation or nucleophilic substitution :
- Tosylation of propargyl alcohols : 3-Butyn-1-ol is converted to 3-butynyl-4-toluenesulfonate using p-toluenesulfonyl chloride and a base (e.g., triethylamine). This tosylate undergoes alkylation with amines (e.g., ammonia or protected amines) in solvents like acetonitrile or THF.
- Reductive amination : A ketone intermediate (e.g., 2-acetylethylbenzofuran) reacts with ammonium acetate and sodium cyanoborohydride to form the amine.
Key Reaction Conditions and Optimization
Critical Intermediate Characterization
- 5-Cyano-2-methoxybenzofuran : NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H), 7.45 (s, 1H), 6.95 (d, J = 8.5 Hz, 1H), 3.90 (s, 3H).
- 2-(2-Tosyloxyethyl)-1-benzofuran-5-carbonitrile : HRMS (m/z): [M+H]⁺ calcd. 344.0812, found 344.0809.
Challenges and Solutions
- Regioselectivity : Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., diisopropylamine).
- Amine protection : Boc or Fmoc groups prevent side reactions during alkylation, with deprotection using TFA or piperidine.
Scalability and Industrial Relevance
- Batch process : A 2.03 kg scale synthesis achieved an 80% assayed yield using isopropyl acetate for workup and distillation.
- Cost-effective reagents : Substituting LiAlH₄ with NaBH₄ in reductions lowers production costs without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
2-Amino-6-[6-hydroxy-4-methoxybenzofuran-5-yl]-4-styrylpyridin-3-carbonitrile (Compound 5, )
- Core Structure : Benzofuran fused with pyridine.
- Substituents :
- Hydroxy and methoxy groups on benzofuran.
- Styryl group (enhances conjugation) and carbonitrile on pyridine.
- Synthesis: Fusion of malononitrile and ammonium acetate at 100°C, followed by ethanol crystallization.
(2H)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile ()
- Core Structure : Partially saturated dihydrofuran fused with benzoyl and indole moieties.
- Substituents: Indole (hydrogen-bond donor) and benzoyl (electron-withdrawing).
- The indole group contrasts with the aminoethyl sidechain in hydrogen-bonding capacity .
2-thioxobenzo-1,3-dioxole-5-carbonitrile ()
- Core Structure : Benzodioxole with a thione (C=S) group.
- Substituents : Carbonitrile at position 3.
- Key Differences : Replacement of benzofuran’s oxygen with sulfur in the dioxole ring increases lipophilicity and alters electronic properties (e.g., resonance effects) .
Functional Group Variations
1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile ()
- Core Structure : Dihydroisobenzofuran (partially saturated).
- Substituents : Fluorophenyl (electron-withdrawing) and carbonitrile.
- Key Differences: The fluorine atom enhances electronegativity and metabolic stability compared to the aminoethyl group.
4-Acetyl-2-amino-5-methylfuran-3-carbonitrile ()
- Core Structure: Furan (non-benzannulated).
- Substituents: Acetyl (electron-withdrawing), amino, and methyl groups.
- Key Differences : The absence of a benzene ring reduces aromatic stabilization. The acetyl group may decrease solubility compared to the benzofuran system .
Table 1: Comparative Data
Biological Activity
2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile is a chemical compound characterized by a benzofuran structure with an aminoethyl side chain and a carbonitrile group. This unique structure positions it as a potential candidate for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is C11H12N2O, and it has garnered interest due to its potential antimicrobial and anticancer properties.
Structural Characteristics
The molecular structure of 2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H12N2O |
| CAS Number | 1500297-57-3 |
| Functional Groups | Amino (−NH₂), Carbonitrile (−C≡N) |
| Core Structure | Benzofuran |
The benzofuran moiety is known for its weak aromatic character, which may influence the compound's reactivity and biological interactions.
Biological Activities
Research has indicated that benzofuran derivatives, including 2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile, exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various microorganisms, including bacteria and fungi. In particular:
- Antimycobacterial Activity : Some derivatives were found to be effective against Mycobacterium tuberculosis, with specific compounds exhibiting low cytotoxicity towards mammalian cells while maintaining high potency (IC90 < 0.60 μM) .
- Broad-Spectrum Antimicrobial Effects : Another study highlighted the effectiveness of benzofuran derivatives against gram-positive (Staphylococcus aureus) and gram-negative bacteria (Escherichia coli), showcasing minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL .
Anticancer Potential
The anticancer properties of benzofuran derivatives have also been explored. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain benzofuran-based compounds have been synthesized and tested for their efficacy against breast cancer cell lines, showing promising results in reducing cell viability .
The mechanism of action for 2-(2-Aminoethyl)-1-benzofuran-5-carbonitrile remains under investigation, but several hypotheses can be drawn based on related compounds:
- Enzyme Interaction : The aminoethyl group may facilitate binding to specific enzymes or receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of DNA Synthesis : Certain analogs have been shown to interfere with nucleic acid synthesis in cancer cells, contributing to their anticancer effects.
Case Studies
Several case studies highlight the biological activity of benzofuran derivatives:
- Study on Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were tested against E. coli and S. aureus. The most active compound exhibited an MIC of 3.12 μg/mL against S. aureus, indicating strong antibacterial potential .
- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines revealed that specific benzofuran derivatives significantly inhibited cell proliferation, with IC50 values suggesting potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
